molecular formula C9H12ClNO B1320941 1,2,3,4-Tetrahydroisoquinolin-4-ol hydrochloride CAS No. 13691-36-6

1,2,3,4-Tetrahydroisoquinolin-4-ol hydrochloride

Cat. No. B1320941
CAS RN: 13691-36-6
M. Wt: 185.65 g/mol
InChI Key: GMTJSBDABPOTQP-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinolin-4-ol hydrochloride is a chemical compound that is part of the tetrahydroisoquinoline family, which includes a variety of biologically active molecules. These compounds are found in both natural products and synthetic pharmaceutical agents, and they are known for their diverse bioactivities, including dopamine D-1 antagonist activity, anticancer properties, and inhibition of phenylethanolamine N-methyltransferase (PNMT) . The tetrahydroisoquinoline scaffold is considered a "privileged scaffold" due to its significance in medicinal chemistry and its presence in a wide range of bioactive molecules .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has been explored through various methods. For instance, the synthesis of isomeric tetrahydroisoquinolines with chlorohydroxyphenyl groups has been achieved, and these compounds have been evaluated for their dopamine D-1 antagonist activity . Novel catalytic asymmetric synthesis methods have been developed to create C1-chiral tetrahydroisoquinolines, which are important for their bioactivities and applications in asymmetric catalysis . Additionally, substituted tetrahydroisoquinolines have been synthesized as potential anticancer agents, with modifications on the phenyl ring to introduce various electronic, steric, and lipophilic properties . A convenient synthesis of 4-substituted tetrahydroisoquinolin-4-ols has also been reported, utilizing intramolecular Barbier reactions and insertion reactions with zerovalent nickel .

Molecular Structure Analysis

The molecular structure of 1,2,3,4-tetrahydroisoquinoline derivatives has been characterized through various techniques. For example, the absolute configuration of (+)-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride was determined to be S by single-crystal X-ray analysis . The crystal structure of related compounds has also been elucidated, providing insights into the stereochemistry and conformation of these molecules .

Chemical Reactions Analysis

The tetrahydroisoquinoline core has been modified through various chemical reactions to enhance its biological properties. For instance, the introduction of an N-methyl group has been shown to enhance the potency of dopamine D-1 antagonists . The synthesis of 3,7-disubstituted tetrahydroisoquinolines has demonstrated remarkable potency and selectivity as inhibitors of PNMT, which is significant for therapeutic applications . The reactivity of the tetrahydroisoquinoline scaffold allows for the introduction of various substituents that can modulate the compound's affinity for different biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4-tetrahydroisoquinoline derivatives are influenced by their molecular structure and the nature of their substituents. These properties are crucial for their pharmacokinetic and pharmacodynamic profiles. For example, the presence of a hydrophilic electron-withdrawing substituent at the 7-position of the tetrahydroisoquinoline nucleus has been shown to reduce the binding affinity toward the alpha2-adrenoceptor, which is important for selectivity in drug design . The synthesis and structure characterization of specific derivatives, such as 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, provide valuable information on the compound's reactivity and potential as a pharmaceutical agent .

Scientific Research Applications

1,2,3,4-Tetrahydroisoquinoline (THIQ) is a secondary amine with the chemical formula C9H11N . The THIQ nucleus containing alkaloids is widely distributed in nature and forms an essential part of the isoquinoline alkaloids family .

THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . Due to these reasons, the THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .

The present review provides a much-needed update on the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action . In addition, a note on commonly used synthetic strategies for constructing the core scaffold has also been discussed .

1,2,3,4-Tetrahydroisoquinoline (THIQ) is a secondary amine with the chemical formula C9H11N . The THIQ nucleus containing alkaloids is widely distributed in nature and forms an essential part of the isoquinoline alkaloids family .

THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . Due to these reasons, the THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .

The present review provides a much-needed update on the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action . In addition, a note on commonly used synthetic strategies for constructing the core scaffold has also been discussed .

1,2,3,4-Tetrahydroisoquinoline (THIQ) is a secondary amine with the chemical formula C9H11N . The THIQ nucleus containing alkaloids is widely distributed in nature and forms an essential part of the isoquinoline alkaloids family .

THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . Due to these reasons, the THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .

The present review provides a much-needed update on the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action . In addition, a note on commonly used synthetic strategies for constructing the core scaffold has also been discussed .

properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c11-9-6-10-5-7-3-1-2-4-8(7)9;/h1-4,9-11H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTJSBDABPOTQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2CN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydroisoquinolin-4-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DR Cullen, A Gallagher, CL Duncan, J Pengon… - European Journal of …, 2021 - Elsevier
Human African Trypanosomiasis (HAT) is a neglected tropical disease caused by the parasitic protozoan Trypanosoma brucei (T. b.), and affects communities in sub-Saharan Africa. …
Number of citations: 2 www.sciencedirect.com

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